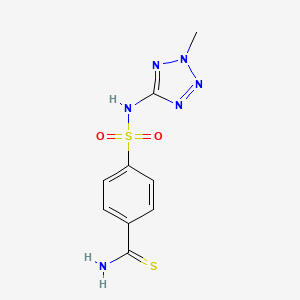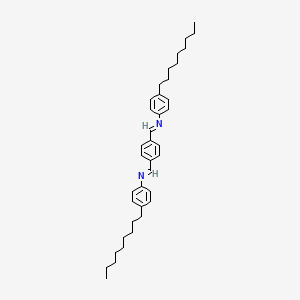
2-Amino-2-(5-bromothiophen-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(5-bromothiophen-3-yl)acetic acid is an organic compound with the molecular formula C6H6BrNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a carboxylic acid group attached to the thiophene ring
Mecanismo De Acción
Mode of Action
This suggests that it may interact with biological targets in a manner similar to other bromothiophene-containing compounds .
Biochemical Pathways
Bromothiophene derivatives have been implicated in a variety of biological processes, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
The compound’s molecular weight (23608 g/mol ) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 g/mol are generally well-absorbed and distributed in the body .
Action Environment
The action of 2-Amino-2-(5-bromothiophen-3-yl)acetic acid may be influenced by various environmental factors. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s efficacy may be influenced by the pH and ionic strength of its environment, as these factors can affect the compound’s solubility and its interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromothiophen-3-yl)acetic acid typically involves the bromination of thiophene followed by the introduction of the amino and carboxylic acid groups. One common method involves the bromination of 3-thiophenecarboxylic acid using bromine in the presence of a suitable solvent, such as acetic acid. The resulting 5-bromo-3-thiophenecarboxylic acid is then subjected to amination using ammonia or an amine source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. The final product is often purified through recrystallization or chromatography techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(5-bromothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Sodium methoxide, sodium ethoxide; reactions are conducted in polar solvents like methanol or ethanol under reflux conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-2-(5-bromothiophen-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(5-bromothiophen-2-yl)acetic acid
- 2-Amino-2-(5-chlorothiophen-3-yl)acetic acid
- 2-Amino-2-(5-methylthiophen-3-yl)acetic acid
Uniqueness
2-Amino-2-(5-bromothiophen-3-yl)acetic acid is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .
Propiedades
IUPAC Name |
2-amino-2-(5-bromothiophen-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-4-1-3(2-11-4)5(8)6(9)10/h1-2,5H,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZZRBXYHLGZKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1C(C(=O)O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-Butyl 4-(2-Hydroxyethyl)-4,5-Dihydro-1H-Pyrrolo[1,2-A][1,4]Diazepine-2(3H)-Carboxylate](/img/structure/B2796856.png)

![2-(ethylthio)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2796860.png)
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2796862.png)

![4-[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2796865.png)



![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)

